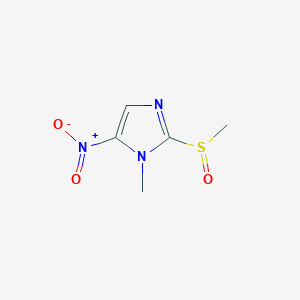
1-Methyl-2-(methylsulfinyl)-5-nitro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-(methylsulfinyl)-5-nitro-1H-imidazole is a heterocyclic compound with a unique structure that includes a nitro group, a methylsulfinyl group, and a methyl group attached to an imidazole ring
Méthodes De Préparation
The synthesis of 1-Methyl-2-(methylsulfinyl)-5-nitro-1H-imidazole typically involves nitration and sulfoxidation reactions. One common method involves the nitration of 1-methylimidazole using a mixture of concentrated nitric acid and sulfuric acid. The resulting nitroimidazole is then subjected to sulfoxidation using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the methylsulfinyl group .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to purify the final product and ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Methyl-2-(methylsulfinyl)-5-nitro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.
Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Methyl-2-(methylsulfinyl)-5-nitro-1H-imidazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in certain industrial processes
Mécanisme D'action
The mechanism of action of 1-Methyl-2-(methylsulfinyl)-5-nitro-1H-imidazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methylsulfinyl group may also contribute to the compound’s reactivity and interaction with biological molecules .
Comparaison Avec Des Composés Similaires
1-Methyl-2-(methylsulfinyl)-5-nitro-1H-imidazole can be compared with other similar compounds, such as:
1-Methyl-2-(methylsulfinyl)-4-nitro-1H-imidazole: Similar structure but with the nitro group at a different position.
1-Methyl-2-(methylsulfinyl)-5-amino-1H-imidazole: Similar structure but with an amino group instead of a nitro group.
1-Methyl-2-(methylthio)-5-nitro-1H-imidazole: Similar structure but with a methylthio group instead of a methylsulfinyl group .
Propriétés
Numéro CAS |
56302-26-2 |
|---|---|
Formule moléculaire |
C5H7N3O3S |
Poids moléculaire |
189.20 g/mol |
Nom IUPAC |
1-methyl-2-methylsulfinyl-5-nitroimidazole |
InChI |
InChI=1S/C5H7N3O3S/c1-7-4(8(9)10)3-6-5(7)12(2)11/h3H,1-2H3 |
Clé InChI |
YBIPBBWDWQXYBD-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CN=C1S(=O)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



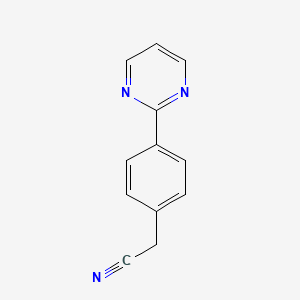
![1-(5-Methoxybenzo[d]isoxazol-3-yl)ethanone](/img/structure/B13134228.png)
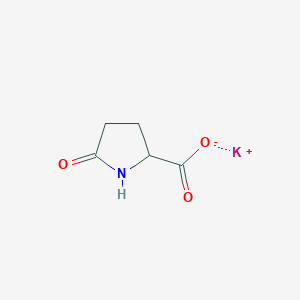
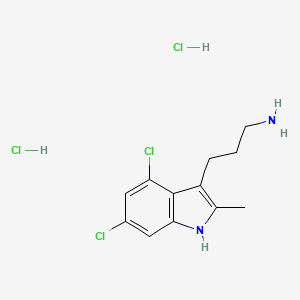

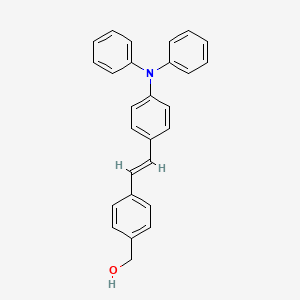
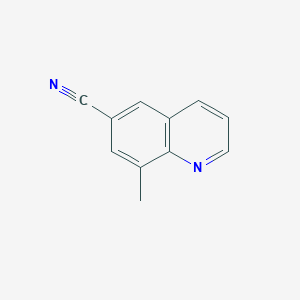

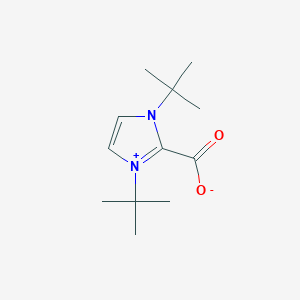
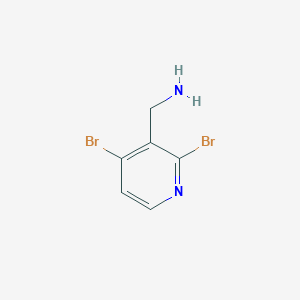

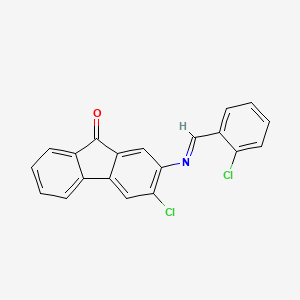
![Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B13134302.png)
